molecular formula C21H21Br2NO6 B341267 [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate

Cat. No.: B341267
M. Wt: 543.2 g/mol
InChI Key: DFSICQVPFWZDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as bromine atoms, a methoxyphenyl group, and ester functionalities, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. For instance, furan and maleic anhydride can be used to form the initial tricyclic structure.

    Functional Group Modifications: The propionic acid and ester groups are introduced through subsequent reactions, such as esterification and acylation, using appropriate reagents like acetic anhydride and methoxyphenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and bromination steps, as well as advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Amino or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of bromine atoms and the tricyclic core can interact with biological targets in unique ways.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and tricyclic core can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The ester and methoxyphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-4-yl derivatives: These compounds share the tricyclic core but differ in the substituents attached to the core.

    Brominated tricyclic compounds: Compounds with similar bromine substitutions but different core structures.

    Methoxyphenyl esters: Compounds with similar ester and methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of [2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate lies in its combination of a tricyclic core, bromine atoms, and methoxyphenyl ester functionalities. This combination provides a unique set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C21H21Br2NO6

Molecular Weight

543.2 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate

InChI

InChI=1S/C21H21Br2NO6/c1-29-11-4-2-10(3-5-11)14(25)9-30-15(26)6-7-24-20(27)16-12-8-13(17(16)21(24)28)19(23)18(12)22/h2-5,12-13,16-19H,6-9H2,1H3

InChI Key

DFSICQVPFWZDFN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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